molecular formula C10H11NO B167728 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde CAS No. 1699-52-1

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Cat. No. B167728
CAS RN: 1699-52-1
M. Wt: 161.2 g/mol
InChI Key: ZEMNVPLWDUWKEG-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is a chemical compound. It is a derivative of dihydroisoquinoline .


Synthesis Analysis

The synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde and its derivatives has been reported in several studies. For instance, a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation has been reported . Another study reported the preparation of 3-substituted N-alkyl-3,4-dihydroisoquinolinones via the oxidation of iminium intermediates .

Scientific Research Applications

Dual C–H Functionalization

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde and related compounds are utilized in intricate chemical processes such as redox-neutral annulations involving dual C–H bond functionalization. These processes are essential in the synthesis of complex organic compounds. Acetic acid, acting as a cosolvent, promotes these transformations, indicating the compound's role in facilitating critical chemical reactions in organic synthesis (Zhu & Seidel, 2017).

Synthesis of Quinoline Ring Systems

The compound is also pivotal in the synthesis of quinoline ring systems, a fundamental structure in many biologically active compounds. The research emphasizes the synthetic applications and biological evaluations of these compounds, demonstrating the broad spectrum of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde's applications in medicinal chemistry (Hamama et al., 2018).

Synthetic Technology Advancement

Advancements in synthetic technology of related compounds highlight the compound's significance in industrial production due to its high yield, reasonable design, and cost-effectiveness. This underlines its importance in the pharmaceutical industry for large-scale production (Li-qian, 2014).

Biological and Antibacterial Applications

Furthermore, derivatives of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde show promising biological activities, including antibacterial properties. The compound's derivatives have been synthesized and their antimicrobial activities against various bacterial strains have been validated, showcasing its potential in developing new antibacterial agents (Sina et al., 2020).

Catalyst in Chemical Reactions

The compound and its derivatives serve as catalysts in various chemical reactions, highlighting their versatility and importance in facilitating and optimizing chemical processes. This includes their role in tandem Michael-Henry reactions for the synthesis of chiral functionalized compounds (Ping et al., 2017).

properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMNVPLWDUWKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344209
Record name 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

CAS RN

1699-52-1
Record name 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Zhang, H Li, X Zhang, J Li, H Su, Q Lu… - European Journal of …, 2021 - Elsevier
Psoriasis is a kind of chronic inflammatory skin disorder, while the long-term use of conventional therapies for this disease are limited by severe adverse effects. Novel small molecules …
Number of citations: 15 www.sciencedirect.com
XQ Mou, ZL Xu, L Xu, SH Wang, BH Zhang… - Organic …, 2016 - ACS Publications
An unprecedented nucleophilic addition/cyclization/aromatization cascade of basic chemicals, ie, aromatic alkenes/alkynes, trimethylsilyl cyanide and N,N-disubstituted formamide, has …
Number of citations: 33 pubs.acs.org
X Zhang, G Dong, H Li, W Chen, J Li… - Journal of Medicinal …, 2019 - ACS Publications
Psoriasis is a common, chronic inflammatory disease characterized by abnormal skin plaques, and the effectiveness of phosphodiesterase 4 (PDE4) inhibitor to lessen the symptoms of …
Number of citations: 36 pubs.acs.org
XQ Mou, L Xu, SH Wang, C Yang - Tetrahedron Letters, 2015 - Elsevier
A copper-catalyzed dicyanation of N,N-disubstituted formamide with trimethylsilyl cyanide (TMSCN) has been successfully developed to give a series of dialkylamino-malononitriles in …
Number of citations: 16 www.sciencedirect.com
H Li, J Li, X Zhang, C Feng, C Fan, X Yang… - Biochemical …, 2020 - Elsevier
Phosphodiesterase-4 (PDE4) functions as a critical intracellular enzyme in immune cells and keratinocytes through the hydrolysis of cAMP. Inhibition of PDE4 has been considered as …
Number of citations: 16 www.sciencedirect.com
P Ju, J Chen, A Chen, L Chen, Y Yu - ACS Sustainable Chemistry …, 2017 - ACS Publications
Bimetallic Pd–Au catalyst was prepared by depositing the Pd–Au alloy nanoparticles on polyaniline-functionalized carbon nanotubes (PANI-CNT) and the resulting Pd–Au/PANI-CNT …
Number of citations: 74 pubs.acs.org
J Ma, F Zhang, J Zhang, H Gong - European Journal of Organic …, 2018 - Wiley Online Library
A practical protocol has been developed for a Co(OAc) 2 ·4H 2 O‐catalyzed transamidation reaction. The reaction gives high yields and uses N,N‐dimethylformamide and other amides …
J Wu, Y Zhang, J Yang, L Yu, S Zhang… - The Journal of …, 2023 - ACS Publications
A novel method for the synthesis of formamides through the decarboxylative N-formylation of amines with glyoxylic acid has been developed. This transformation provides an efficient …
Number of citations: 4 pubs.acs.org
PA Guerrero Muñoz - 2018 - repositorio.uniandes.edu.co
"Se realizó un estudio de la reacción de Pummerer para la síntesis de cuatro sistemas heterocíclicos. La activación vía Pummerer funcionó en casi todas las reacciones estudiadas; sin …
Number of citations: 0 repositorio.uniandes.edu.co

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